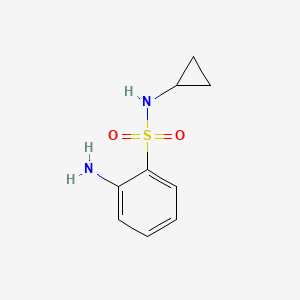

![molecular formula C9H7F3O2S B1355962 4-[(2,2,2-Trifluoroethyl)sulphanyl]benzoic acid CAS No. 954562-94-8](/img/structure/B1355962.png)

4-[(2,2,2-Trifluoroethyl)sulphanyl]benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

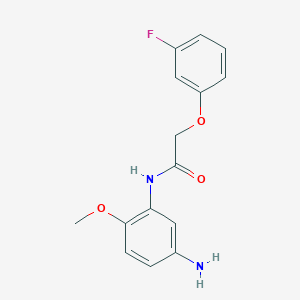

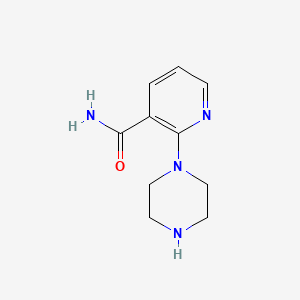

“4-[(2,2,2-Trifluoroethyl)sulphanyl]benzoic acid” is a chemical compound with the CAS Number: 954562-94-8 . It has a molecular weight of 236.21 and a linear formula of C9 H7 F3 O2 S .

Molecular Structure Analysis

The molecular structure of “4-[(2,2,2-Trifluoroethyl)sulphanyl]benzoic acid” consists of 22 atoms: 7 Hydrogen atoms, 9 Carbon atoms, 2 Oxygen atoms, 1 Sulfur atom, and 3 Fluorine atoms .科学的研究の応用

Synthesis and Metal Extraction

4-[(2,2,2-Trifluoroethyl)sulphanyl]benzoic acid derivatives, such as sulfonyl-bridged oligo(benzoic acid)s, have been synthesized and explored for their potential in metal extraction. These compounds exhibit high extractability towards lanthanoid ions, with certain derivatives showing moderate extraction selectivity for specific lanthanides. The high extractability is attributed to the electron-withdrawing nature of the sulfonyl function, which enhances the acidity of adjacent carboxy groups, facilitating metal binding without direct coordination by sulfonyl oxygens (Morohashi et al., 2014).

Antimicrobial Applications

Sulfonamide derivatives, including those related to 4-[(2,2,2-Trifluoroethyl)sulphanyl]benzoic acid, have been synthesized and tested for antimicrobial activities. These compounds, synthesized using ultrasound irradiation conditions, have demonstrated significant antimicrobial properties, indicating their potential utility in developing new antimicrobial agents (Dineshkumar & Thirunarayanan, 2019).

Eco-Friendly Synthesis Methods

Research has focused on developing eco-friendly synthesis methods for sulfonamide and sulfonate carboxylic acid derivatives, which include 4-[(2,2,2-Trifluoroethyl)sulphanyl]benzoic acid analogs. These methods utilize green conditions, such as water as a solvent and sodium carbonate as an HCl scavenger, to produce high-purity products. This approach not only aligns with environmental sustainability goals but also opens avenues for synthesizing biologically active derivatives with potential applications in drug development and other fields (Almarhoon et al., 2019).

Organic Synthesis and Drug Development

The trifluoroethyl aryl ethers, related to 4-[(2,2,2-Trifluoroethyl)sulphanyl]benzoic acid, are key motifs in drug molecules. Transition-metal-catalyzed C-H trifluoroethoxylation has been developed for a broad range of benzoic acid derivatives, facilitating the synthesis of pharmaceutically relevant compounds. This method demonstrates the utility of 4-[(2,2,2-Trifluoroethyl)sulphanyl]benzoic acid derivatives in organic synthesis and drug development, contributing to the synthesis of complex molecules such as flecainide (Yang et al., 2017).

特性

IUPAC Name |

4-(2,2,2-trifluoroethylsulfanyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2S/c10-9(11,12)5-15-7-3-1-6(2-4-7)8(13)14/h1-4H,5H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKJKYBFMLUSQDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)SCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2,2,2-Trifluoroethyl)sulphanyl]benzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,6-Dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1355881.png)

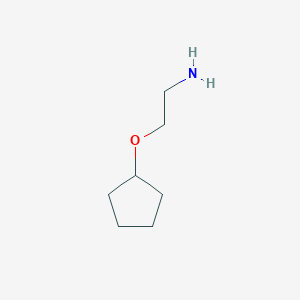

![[3-(Cyclopentyloxy)phenyl]methanamine](/img/structure/B1355882.png)

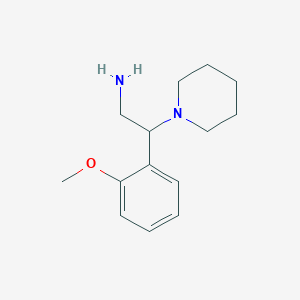

![[2-Azepan-1-yl-2-(3-thienyl)ethyl]amine](/img/structure/B1355921.png)